6-(Aminomethyl)picolinonitrile

Descripción general

Descripción

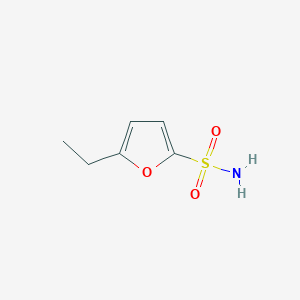

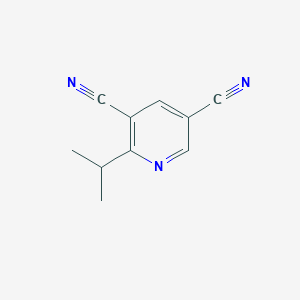

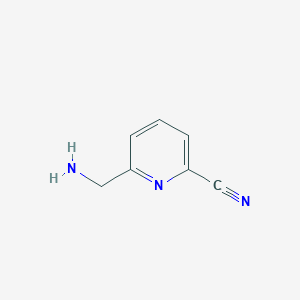

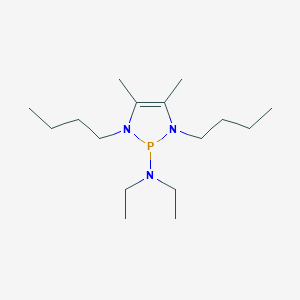

6-(Aminomethyl)picolinonitrile is a chemical compound with the molecular formula C7H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 6-(Aminomethyl)picolinonitrile and related compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Molecular Structure Analysis

The molecular structure of 6-(Aminomethyl)picolinonitrile is characterized by the presence of an aminomethyl group attached to a picolinonitrile . The picolinonitrile moiety is a synthetically versatile group that is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Aplicaciones Científicas De Investigación

Enantioselective Catalytic Applications

6-(Aminomethyl)picolinonitrile derivatives, such as amino acid-derived 2-aminoacylpyridine N-oxides and 2,6-bis(aminoacyl)pyridine N-oxides, have been synthesized and utilized as chiral ligands in asymmetric catalysis. These compounds have shown varying degrees of enantioselectivity in the catalytic addition of diethylzinc to benzaldehyde and the catalytic reduction of ketones to alcohols. For instance, bis-norephedrine ligand 2e displayed high selectivity in the catalytic reduction process (Derdau et al., 1999).

HIV-1 RT Inhibition

Novel diaryltriazines with a picolinonitrile moiety have been reported as potent HIV-1 reverse transcriptase inhibitors. These compounds exhibit remarkable antiviral activities against wild-type and several mutant strains of HIV-1. A modeling simulation study provided insights into their excellent antiviral potency, emphasizing the significance of targeting highly conserved residues in HIV-1 RT (Huang et al., 2017).

Catalysts in Chemical Reactions

6-(Aminomethyl)picolinonitrile derivatives have been used as ligands in various chemical reactions. For instance, N-substituted-2-aminomethyl-6-phenylpyridines, upon reaction with PdCl2, resulted in CNN pincer Pd(II) complexes that acted as effective catalysts for the allylation of aldehydes and three-component allylation of aldehydes, arylamines, and allyltributyltin. Similarly, CNN pincer Ru(II) complexes displayed excellent catalytic activity in the transfer hydrogenation of ketones (Wang et al., 2011).

Fluorogenic Sensor Applications

6-Aminoagarose mediated synthesis of fluorogenic amides of agarose with nicotinic and picolinic acids has been described. These fluorogenic pyridine carboxylic acid amides of agarose may find applications as sensors in biomedical and pharmaceutical industries due to their high fluorescence emissions (Kondaveeti et al., 2014).

Reduction of Amines with CO2

6-Amino-2-picoline has been reported as a highly efficient catalyst for the selective methylation and formylation of amines with CO2 under metal-free conditions. This process leverages a borane-trimethylamine complex as a reducing agent, indicating potential applications in organic synthesis and green chemistry (Zhang et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

6-(aminomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICNXKADGVNNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)picolinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

silane](/img/structure/B114667.png)